molecular formula C11H15NO5 B585094 1-Descarbamoyl-2-carbamoyl Methocarbamol CAS No. 10488-39-8

1-Descarbamoyl-2-carbamoyl Methocarbamol

Cat. No. B585094
CAS RN: 10488-39-8
M. Wt: 241.243
InChI Key: SGJBZNIRQFJMEA-UHFFFAOYSA-N
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Description

1-Descarbamoyl-2-carbamoyl Methocarbamol is a pharmaceutical reference standard . It is also known as 3-(2-Methoxyphenoxy)-1,2-propanediol 2-Carbamate . Its molecular formula is C11H15NO5 and it has a molecular weight of 241.240 .

Scientific Research Applications

Understanding Carbamoylation and Acetylcholinesterase Inhibition

The carbamoylation process, where carbamates interact with acetylcholinesterase (AChE) through the transfer of a carbamoyl group, plays a significant role in the development of AChE inhibitors used as insecticides and therapeutic agents. The study by Rosenberry and Cheung (2019) emphasizes how the size of alkyl substituents on the carbamoyl group influences the decarbamoylation rate constants, indicating a shift in the rate-limiting step that could impact the efficacy of AChE inhibitors designed for therapeutic use (Rosenberry & Cheung, 2019).

Deep Eutectic Solvents (DES) as Green Solvents

DESs are highlighted for their green solvent properties, being less toxic and biodegradable compared to traditional solvents. Hansen et al. (2020) and Yadav & Venkatesu (2022) review DESs' physicochemical properties, suggesting their potential in biotechnology and bio-based applications, including the stabilization and activation of proteins. These solvents' ability to maintain protein structure and enhance enzymatic activities marks them as valuable for sustainable scientific research and industrial applications (Hansen et al., 2020); (Yadav & Venkatesu, 2022).

Multimodal Analgesia in Neurosurgery

The exploration of nonopioid analgesics, including methocarbamol, in neurosurgery to reduce opioid use and preserve neurological function is discussed by Ban, Bhoja, and McDonagh (2019). This research underscores the potential of methocarbamol as part of a multimodal analgesic strategy in cranial neurosurgery, necessitating further investigation into its safety and efficacy (Ban, Bhoja, & McDonagh, 2019).

Extraction of Biological Macromolecules

The application of DES in the extraction of biological macromolecules is reviewed by Ling and Hadinoto (2022), who discuss the physicochemical properties of DES that make it an attractive solvent for proteins, carbohydrates, and lipids. This review suggests that DES could improve the extraction efficiency and environmental sustainability of processes involving biological macromolecules (Ling & Hadinoto, 2022).

properties

IUPAC Name

[1-hydroxy-3-(2-methoxyphenoxy)propan-2-yl] carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO5/c1-15-9-4-2-3-5-10(9)16-7-8(6-13)17-11(12)14/h2-5,8,13H,6-7H2,1H3,(H2,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGJBZNIRQFJMEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(CO)OC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10677020
Record name 1-Hydroxy-3-(2-methoxyphenoxy)propan-2-yl carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10677020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Descarbamoyl-2-carbamoyl Methocarbamol

CAS RN

10488-39-8
Record name 1-Hydroxy-3-(2-methoxyphenoxy)propan-2-ylcarbamate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010488398
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Hydroxy-3-(2-methoxyphenoxy)propan-2-yl carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10677020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-HYDROXY-3-(2-METHOXYPHENOXY)PROPAN-2-YLCARBAMATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S0Z4S2X4A0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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